molecular formula C13H8ClF2NO B317850 3-chloro-N-(2,5-difluorophenyl)benzamide

3-chloro-N-(2,5-difluorophenyl)benzamide

Cat. No.: B317850
M. Wt: 267.66 g/mol
InChI Key: XGWXJIKPBPQQTR-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,5-difluorophenyl)benzamide is a halogenated benzamide derivative featuring a 3-chlorobenzoic acid backbone substituted with a 2,5-difluorophenyl group at the amide nitrogen. This compound is part of a broader class of benzamides studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing chlorine and fluorine substituents influences its electronic properties, solubility, and intermolecular interactions, such as halogen bonding and hydrogen bonding .

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

3-chloro-N-(2,5-difluorophenyl)benzamide

InChI

InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18)

InChI Key

XGWXJIKPBPQQTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substitution Effects

Positional Isomers of Difluorophenyl Substituents
  • 3-Chloro-N-(3,5-Difluorophenyl)Benzamide: This positional isomer (synonym of the target compound) has fluorine atoms at the 3,5-positions of the phenyl ring.
  • 3-Chloro-N-(2-Fluorophenyl)Benzamide (H56956) : Lacking the second fluorine at the 5-position, this analogue exhibits reduced electronic effects and steric bulk, which may simplify crystal packing. highlights polymorphic forms (IA, IB) of 3-chloro-N-(2-fluorophenyl)benzamide, stabilized by C–H···O and Cl···Cl interactions (3.943 Å in related structures) .
Chlorine Substitution Patterns
  • Such differences are critical in drug design, as seen in , where 2-chloro-substituted oxadiazole benzamides showed higher anti-inflammatory activity than 3- or 4-chloro analogues .
  • 4-Chloro-N-(2,5-Difluorophenyl)Benzamide : A 4-chloro substituent may enhance π-π stacking interactions due to its para-position relative to the amide group, influencing solubility and crystallinity.

Functional Group Variations

Hydroxy and Methoxy Derivatives
  • 5-Chloro-N-(3-Fluorophenyl)-2-Methoxybenzamide (CAS 349088-26-2) : The methoxy group at the 2-position increases electron-donating effects, improving solubility in polar solvents. This contrasts with the target compound’s electron-withdrawing fluorine substituents .
  • 5-Chloro-N-[2-Fluoro-3-(Trifluoromethyl)Phenyl]-2-Hydroxybenzamide: The hydroxyl and trifluoromethyl groups introduce hydrogen-bonding donors and extreme lipophilicity, respectively, making this compound suitable for pesticidal applications (e.g., diflubenzuron analogues in ) .
Carbamothioyl and Metal Complexes
  • 3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex: The carbamothioyl group enables coordination to nickel(II), forming a distorted square-planar geometry.
Anti-Inflammatory Activity

demonstrates that substitution patterns profoundly influence bioactivity. For example, 2-chloro-substituted oxadiazole benzamides exhibited superior anti-inflammatory effects compared to 3-chloro analogues. While the target compound lacks an oxadiazole moiety, its 2,5-difluorophenyl group may similarly modulate receptor binding or metabolic stability .

Crystallographic and Physicochemical Properties

Compound Substituents Crystal System/Packing Features Halogen Bonding (Cl···Cl/X···X) Ref.
3-Chloro-N-(2-Nitrophenyl)Benzamide 2-NO₂, 3-Cl Monoclinic, C(7) chains via C–H···O Cl···Cl = 3.943 Å
3-Chloro-N-(2-Fluorophenyl)Benzamide 2-F, 3-Cl Polymorphs IA/IB, weak C–H···O interactions Not reported
Target Compound (Predicted) 2,5-F₂, 3-Cl Likely monoclinic/orthorhombic Potential F···F/Cl···F

The target compound’s 2,5-difluorophenyl group may introduce unique F···F or Cl···F interactions, which are less common than Cl···Cl bonds but can stabilize crystal lattices. For instance, notes fluorine’s role in polymorph stabilization .

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